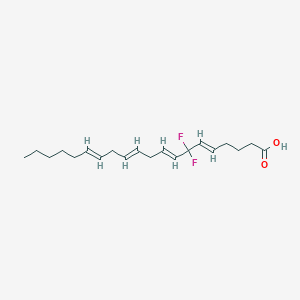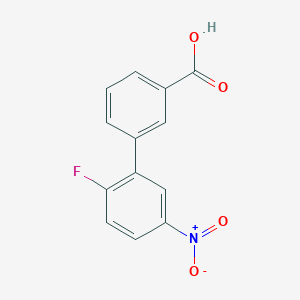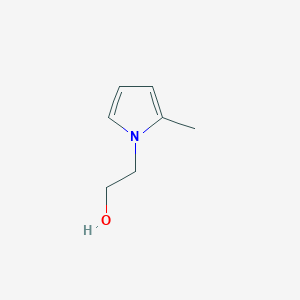
Zaldaride
Descripción general
Descripción
Zaldaride is a chemical compound with the molecular formula C26H28N4O2 and a molecular weight of 428.54. It is known for its role as a potent and selective inhibitor of calmodulin, a protein that mediates various cellular processes by binding calcium ions .
Métodos De Preparación
Zaldaride can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Zaldaride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Zaldaride has a wide range of scientific research applications, including:
Chemistry: Used as a calmodulin inhibitor in various chemical studies to understand its interactions and effects on different chemical processes.
Biology: Employed in biological research to study its effects on cellular processes mediated by calmodulin.
Mecanismo De Acción
Zaldaride exerts its effects by inhibiting calmodulin, a protein that binds calcium ions and regulates various cellular processes. By inhibiting calmodulin, this compound disrupts the calcium-mediated signaling pathways, leading to changes in cellular functions. This inhibition affects processes like the activation of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in regulating intracellular levels of cAMP .
Comparación Con Compuestos Similares
Zaldaride is unique compared to other calmodulin inhibitors due to its specific structure and high selectivity. Similar compounds include:
Trifluoperazine: Another calmodulin inhibitor but with a different structure and lower selectivity.
W-7: A calmodulin antagonist with a different mechanism of action.
Calmidazolium: A potent calmodulin inhibitor with distinct chemical properties.
This compound’s uniqueness lies in its pyrrolo-benzoxazepine structure, which provides high selectivity and potency in inhibiting calmodulin .
Propiedades
Número CAS |
109826-26-8 |
|---|---|
Fórmula molecular |
C26H28N4O2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |
Clave InChI |
HTGCJAAPDHZCHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
SMILES canónico |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
| 109826-26-8 | |
Números CAS relacionados |
109826-27-9 (maleate) |
Sinónimos |
1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














